3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde
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Overview
Description
3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H8ClNO2. It is a derivative of benzaldehyde, featuring a pyridine ring substituted with a chlorine atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 5-chloro-3-hydroxypyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(5-Chloro-3-hydroxypyridin-2-yl)benzoic acid.
Reduction: 3-(5-Chloro-3-hydroxypyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde: Similar structure but with the pyridine ring substituted at a different position.
3-(2-Chloro-5-hydroxypyridin-3-yl)benzaldehyde: Another positional isomer with different substitution patterns on the pyridine ring.
Uniqueness
3-(5-Chloro-3-hydroxypyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H8ClNO2 |
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Molecular Weight |
233.65 g/mol |
IUPAC Name |
3-(5-chloro-3-hydroxypyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-11(16)12(14-6-10)9-3-1-2-8(4-9)7-15/h1-7,16H |
InChI Key |
JAAIJOYMTWSLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=N2)Cl)O)C=O |
Origin of Product |
United States |
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